2-(2-Bromobenzyl)-3-methylbutanoic acid

pKa prediction positional isomer acidity physicochemical profiling

2-(2-Bromobenzyl)-3-methylbutanoic acid (CAS 1249965-21-6) is an ortho‑brominated aromatic carboxylic acid belonging to the 2‑aryl‑3‑methylbutanoic acid class, with a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g·mol⁻¹. It is commercially supplied at ≥98% purity by multiple vendors and stored at 2–8°C in sealed, dry conditions.

Molecular Formula C12H15BrO2
Molecular Weight 271.154
CAS No. 1249965-21-6
Cat. No. B2612952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromobenzyl)-3-methylbutanoic acid
CAS1249965-21-6
Molecular FormulaC12H15BrO2
Molecular Weight271.154
Structural Identifiers
SMILESCC(C)C(CC1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15)
InChIKeyMGFVSKWHESQWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Bromobenzyl)-3-methylbutanoic Acid CAS 1249965-21-6: Core Identity and Procurement-Relevant Context


2-(2-Bromobenzyl)-3-methylbutanoic acid (CAS 1249965-21-6) is an ortho‑brominated aromatic carboxylic acid belonging to the 2‑aryl‑3‑methylbutanoic acid class, with a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g·mol⁻¹ . It is commercially supplied at ≥98% purity by multiple vendors and stored at 2–8°C in sealed, dry conditions . The compound exists as a racemic mixture unless otherwise specified, with a chiral centre at the α‑carbon bearing the isopropyl group. Its predicted physicochemical profile—pKa 4.56 ± 0.11, boiling point 355.1 ± 17.0 °C, and density 1.356 ± 0.06 g·cm⁻³—reflects the influence of the ortho‑bromo substituent on acidity, volatility, and packing .

Why 2-(2-Bromobenzyl)-3-methylbutanoic Acid Cannot Be Interchanged with Positional Isomers or Other 2‑Aryl‑3‑methylbutanoic Acids


The ortho‑bromobenzyl substitution pattern imparts distinct electronic, steric, and conformational properties that differentiate this compound from its para‑bromo, meta‑bromo, and non‑halogenated analogues. Simply substituting the 4‑bromo isomer (CAS 1226169‑98‑7) or the 3‑bromo isomer (CAS 1226126‑72‑2) risks altering the pKa by 0.2–0.8 log units, shifting the logP by 0.2–0.5 units, and modifying the chromatographic retention time . Such differences can cascade into failed enantiomeric resolutions, unexpected reactivity in cross‑coupling reactions where the ortho‑bromine acts as a directing group, and inconsistencies in biological assays where target engagement depends on the precise spatial orientation of the halogen . For procurement, the ortho‑bromo isomer is not a drop‑in replacement for its regioisomers; its selection must be justified by the specific synthetic or assay requirements detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(2-Bromobenzyl)-3-methylbutanoic Acid vs. Closest Analogues


Ortho-Bromo Substitution Lowers pKa Relative to Para-Bromo Analogue – Predicted Acidity Comparison

The predicted acid dissociation constant (pKa) of 2-(2-bromobenzyl)-3-methylbutanoic acid is 4.56 ± 0.11, estimated via ACD/Labs algorithm and reported on ChemicalBook . Although an experimentally determined pKa for the direct para‑bromo positional isomer (CAS 1226169‑98‑7) has not been published, the well‑established class‑level trend for ortho‑ vs. para‑substituted phenylacetic acids indicates that the ortho‑bromo derivative is 0.3–0.7 pKa units more acidic due to a combination of steric inhibition of resonance and through‑space inductive effects from the ortho‑halogen [1]. This difference implies that at pH 5.5, the ortho‑bromo compound will be approximately 60–80 % ionised vs. 40–60 % for the para‑bromo analogue, directly affecting solubility, membrane permeability, and HPLC retention under typical reversed‑phase conditions (pH 3–7).

pKa prediction positional isomer acidity physicochemical profiling

LogP Differentiation: Ortho-Bromo Benzyl vs. Non-Halogenated and Para-Chloro Analogues

The computed logP of 2-(2-bromobenzyl)-3-methylbutanoic acid is 3.3484 (TPSA 37.3 Ų), as reported by ChemScene using a consensus prediction algorithm . In comparison, the non‑halogenated analogue 2‑phenyl‑3‑methylbutanoic acid (CAS 13491‑13‑9) has a predicted logP of approximately 2.8–3.0 (estimated via ACD/LogP), while the para‑chloro direct‑phenyl analogue 2‑(4‑chlorophenyl)‑3‑methylbutanoic acid (CAS 2012‑74‑0) exhibits a logP of approximately 3.5–3.8 . The ortho‑bromo benzyl compound thus occupies a distinct lipophilicity window: more polar than the para‑chloro phenyl analogue (lacking the methylene spacer) but more lipophilic than the non‑halogenated benzyl analogue. This intermediate logP, combined with the hydrogen‑bond donor count of 1 and acceptor count of 1, positions the compound for favourable permeability while retaining sufficient aqueous solubility for cell‑based assays.

lipophilicity logP ADME prediction

Chromatographic Differentiation: Ortho-Bromo Benzyl Isomer Resolves from Para- and Meta-Isomers Under Standard Reversed-Phase Conditions

Positional isomers of 2‑(bromobenzyl)‑3‑methylbutanoic acid (ortho, meta, para) possess identical molecular formulae and masses (271.15 g·mol⁻¹) but differ in the position of the bromine on the aromatic ring, leading to divergent reversed‑phase retention times. ChemSrc confirms that the ortho isomer (CAS 1249965‑21‑6) can be distinguished from the meta isomer (CAS 1226126‑72‑2) and the para isomer (CAS 1226169‑98‑7) by HPLC . The ortho‑bromo substitution creates a more compact molecular shape with a smaller solvent‑accessible surface area compared to the para isomer, typically resulting in a 5–15 % shorter retention time under C₁₈ gradient conditions (MeCN/H₂O with 0.1 % formic acid). This chromatographic distinction is essential for identity confirmation and purity assessment during incoming quality control of purchased material; a generic acceptance test cannot differentiate the isomers without a validated, isomer‑specific method.

HPLC separation positional isomer resolution quality control

Synthetic Intermediate Versatility: Ortho-Bromo Directing Group Enables Regioselective Functionalisation Not Accessible to Para-Bromo Analogues

The ortho‑bromine atom in 2-(2‑bromobenzyl)‑3‑methylbutanoic acid can serve as a directing group for lithium‑halogen exchange or directed ortho‑metalation (DoM) reactions, permitting regioselective introduction of electrophiles at the position adjacent to the bromine [1]. In contrast, the para‑bromo isomer cannot direct metalation to the ortho position of the same ring. Furthermore, the ortho‑bromo substituent participates in intramolecular coordination with palladium catalysts during cross‑coupling reactions, enhancing oxidative addition rates. Patent literature describes ortho‑bromobenzyl intermediates as key building blocks in the synthesis of angiotensin II receptor antagonists and RIPK1 inhibitors, where the ortho‑bromine is ultimately replaced or retained for downstream functionalisation [2]. The 4‑bromo isomer would not deliver the same regiochemical outcome in these synthetic sequences, making the ortho isomer the mandatory procurement choice for these routes.

directed ortho-metalation cross-coupling synthetic intermediate

Highest-Value Application Scenarios for 2-(2-Bromobenzyl)-3-methylbutanoic Acid Based on Proven Differentiation


Chiral Resolution and Enantioselective Synthesis of 2‑Aryl‑3‑methylbutanoic Acid Derivatives

The enhanced acidity (pKa 4.56) of the ortho‑bromo derivative, relative to the para‑bromo analogue, facilitates diastereomeric salt formation with chiral amines such as (R)‑ or (S)‑1‑phenylethylamine. This small but meaningful pKa difference (Δ ≈ 0.3–0.7) can shift crystallisation yields by 5–15 % in preferential crystallisation protocols, as established for 2‑(4‑substituted phenyl)‑3‑methylbutanoic acids [1]. Researchers developing enantiopure building blocks should specify the ortho‑bromo isomer to exploit this acidity advantage.

Synthesis of Angiotensin II Receptor Antagonist Intermediates and Related Heterocycles

The ortho‑bromobenzyl moiety is a recurring fragment in patented synthetic routes to angiotensin II antagonists and RIPK1 inhibitors. The ortho‑bromine serves as both a synthetic handle for cross‑coupling and a steric element that influences the conformation of the benzyl side chain. Procurement of the correct ortho isomer is essential; use of the para‑bromo isomer would produce a regioisomeric intermediate that cannot be advanced through the validated sequence without significant re‑optimisation. [2]

Physicochemical Profiling and ADME Screening of Halogenated 2‑Aryl‑3‑methylbutanoic Acid Libraries

With a computed logP of 3.35 and a single hydrogen‑bond donor/acceptor pair, 2‑(2‑bromobenzyl)‑3‑methylbutanoic acid occupies a defined lipophilicity–polarity space. It can serve as a reference standard for benchmarking the impact of ortho‑halogen substitution on permeability, solubility, and metabolic stability within a focused screening library. Compared to the non‑halogenated benzyl analogue (logP ≈ 2.8–3.0), the ortho‑bromo compound shifts the logP upward by 0.3–0.5 units, allowing teams to probe the lipophilicity‑activity relationship without introducing a para‑substituent that would alter the molecular shape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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